2-(3,5-Difluorophenyl)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPKHHSBXHWSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591670 | |
| Record name | (3,5-Difluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109346-94-3 | |
| Record name | (3,5-Difluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 3,5 Difluorophenyl Acetaldehyde and Its Analogues
Chemo- and Regioselective Synthesis Strategies
The effective synthesis of 2-(3,5-Difluorophenyl)acetaldehyde hinges on strategic chemical transformations that can navigate the challenges posed by the difluorinated aromatic ring. The following sections explore key methods for constructing this molecule, from the introduction of the formyl group to the extension of carbon chains and selective oxidation reactions.
Formylation Approaches for Difluorobenzene Derivatives
The introduction of a formyl group (-CHO) onto the difluorobenzene skeleton is a primary consideration in synthesizing precursors for this compound. This requires overcoming the deactivating effect of the two fluorine atoms on the aromatic ring.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate a chloroiminium ion, known as the Vilsmeier reagent. This reagent acts as a weak electrophile that attacks the aromatic ring.
However, the Vilsmeier reagent's utility is significantly diminished when applied to electron-deficient aromatic systems. The two fluorine atoms on the 1,3-difluorobenzene (B1663923) ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Consequently, the Vilsmeier-Haack reagent is generally considered ineffective or "almost useless" for the formylation of fluorine-containing aromatics under standard conditions. The low reactivity of the substrate prevents the electrophilic attack by the weak Vilsmeier reagent, leading to poor or no yield of the desired 3,5-difluorobenzaldehyde.
Given the limitations of the Vilsmeier-Haack reaction, more potent electrophilic formylation methods are required for difluorobenzene derivatives. One of the most effective strategies is the Rieche formylation, which utilizes a dichloromethyl alkyl ether, such as dichloromethyl methyl ether, in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).
This method generates a more reactive electrophile capable of overcoming the deactivation of the aromatic ring. The reaction proceeds via electrophilic aromatic substitution to yield the corresponding benzaldehyde derivative. Research has demonstrated that formylations of difluorobenzene derivatives using dichloromethyl alkyl ethers mediated by Lewis acids serve as a powerful tool for creating benzaldehyde motifs.
Below is a table summarizing research findings for the formylation of 1,3-difluorobenzene using dichloromethyl methyl ether with different Lewis acids.
| Entry | Lewis Acid (LA) | Reagent | Product (ortho/para ratio) | Isolated Yield (%) |
| 1 | AlCl₃ | Dichloromethyl methyl ether | 2,4-Difluorobenzaldehyde / 3,5-Difluorobenzaldehyde (16/84) | 22 |
| 2 | TiCl₄ | Dichloromethyl methyl ether | 2,4-Difluorobenzaldehyde / 3,5-Difluorobenzaldehyde (10/90) | 63 |
This interactive table is based on data for the formylation of difluorobenzene derivatives.
Homologation Reactions from Difluorobenzaldehyde Precursors
Once 3,5-difluorobenzaldehyde is obtained, a one-carbon homologation is required to extend the side chain and form this compound. This transformation involves adding a single carbon atom to the aldehyde's carbonyl group.
A classic and highly effective method for this purpose is the Wittig reaction, utilizing (methoxymethyl)triphenylphosphonium chloride. The process involves two main steps:
Wittig Olefination : The 3,5-difluorobenzaldehyde is reacted with the ylide generated from (methoxymethyl)triphenylphosphonium chloride (using a strong base like n-butyllithium or potassium tert-butoxide). This reaction forms a 1-(3,5-difluorophenyl)-2-methoxyethene (an enol ether).
Hydrolysis : The resulting enol ether is then subjected to acidic hydrolysis, which cleaves the ether linkage to yield the target aldehyde, this compound.
This sequence provides a reliable pathway for the specific one-carbon extension of an aromatic aldehyde to its corresponding phenylacetaldehyde (B1677652) derivative.
| Step | Reactants | Reagents | Intermediate/Product | Typical Conditions |
| 1 | 3,5-Difluorobenzaldehyde, (Methoxymethyl)triphenylphosphonium chloride | Strong Base (e.g., n-BuLi, t-BuOK) | 1-(3,5-Difluorophenyl)-2-methoxyethene | Anhydrous THF, Low Temperature |
| 2 | 1-(3,5-Difluorophenyl)-2-methoxyethene | Acid (e.g., HCl, H₂SO₄), Water | This compound | Aqueous solvent, Mild heat |
This interactive table outlines the general steps for the homologation of 3,5-difluorobenzaldehyde via the Wittig reaction.
Oxidation Pathways from 2-(3,5-Difluorophenyl)ethanol (B2712793) and Related Alcohols
An alternative synthetic route to this compound involves the selective oxidation of the corresponding primary alcohol, 2-(3,5-difluorophenyl)ethanol. The key challenge in this step is to prevent over-oxidation of the aldehyde product to the carboxylic acid.
To achieve a clean and high-yielding conversion of a primary alcohol to an aldehyde, modern, mild oxidizing agents are preferred over harsher, traditional reagents like chromium-based oxidants. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that is exceptionally well-suited for this transformation. researchgate.net
The Dess-Martin oxidation offers several advantages:
Mild Conditions : The reaction is typically carried out at room temperature in a neutral pH environment, which preserves sensitive functional groups within the molecule. rsc.org
High Selectivity : DMP selectively oxidizes primary alcohols to aldehydes with minimal to no formation of the carboxylic acid byproduct. rsc.org
High Yields and Fast Reactions : The oxidation is often rapid and provides high yields of the desired aldehyde. rsc.org
Simplified Workup : The workup procedure is generally straightforward. rsc.org
The reaction proceeds by the initial reaction of the alcohol with DMP to form a periodinane intermediate. A subsequent base-assisted elimination yields the aldehyde, iodinane, and acetic acid. rsc.org The use of DMP is a state-of-the-art method for preparing sensitive aldehydes like this compound from its alcohol precursor.
| Substrate | Reagent | Solvent | Product | Key Advantages |
| 2-(3,5-Difluorophenyl)ethanol | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) or Chloroform | This compound | Mild conditions, High selectivity, High yield, Avoids toxic chromium reagents researchgate.net |
This interactive table summarizes the oxidation of 2-(3,5-Difluorophenyl)ethanol using Dess-Martin Periodinane.
Catalytic Aerobic Oxidation Methods
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis, yet it presents the challenge of avoiding over-oxidation to the corresponding carboxylic acid. Catalytic aerobic oxidation, utilizing molecular oxygen or air as the terminal oxidant, represents a green and efficient alternative to traditional stoichiometric oxidants. rsc.org For the synthesis of this compound from 2-(3,5-difluorophenyl)ethanol, several catalytic systems are applicable.
Photocatalytic methods offer a mild approach. For instance, Eosin Y, a metal-free organic dye, can catalyze the aerobic oxidation of benzylic alcohols under blue LED irradiation, affording aldehydes in good to excellent yields with high chemoselectivity. organic-chemistry.org Another system employs thioxanthenone as a photocatalyst, using oxygen from the air and visible light from household lamps or sunlight. rsc.org These methods proceed through a likely hydrogen atom transfer mechanism, generating benzyl (B1604629) radicals that react with oxygen to form the product. organic-chemistry.org
Transition-metal-catalyzed systems are also highly effective. Copper and chiral nitroxide co-catalyzed systems have been developed for the aerobic enantioselective oxidation of racemic alcohols, which could be applied to the kinetic resolution of racemic 2-(3,5-difluorophenyl)ethanol. nih.gov Supported metal catalysts, such as those based on vanadium oxide or platinum, are known to facilitate the oxidative dehydrogenation of ethanol to acetaldehyde (B116499) and can be adapted for more complex substrates. nacatsoc.orgepa.gov The choice of catalyst, solvent, and reaction conditions is critical to maximize selectivity for the aldehyde and minimize the formation of 3,5-difluorophenylacetic acid.
| Catalyst System | Oxidant | Conditions | Substrate Scope | Typical Yields |
|---|---|---|---|---|
| Eosin Y | O₂ | Blue LED, Room Temp. | Primary & Secondary Benzylic Alcohols | 68-93% organic-chemistry.org |
| Thioxanthenone | Air (O₂) | Visible Light, Room Temp. | Primary & Secondary Benzylic Alcohols | Variable (low to excellent) rsc.org |
| Cu/Chiral Nitroxide | Air (O₂) | Acetonitrile, 23-25 °C | Racemic N-arylpyrrole/biaryl alcohols (Kinetic Resolution) | Up to 60% conversion, high e.r. nih.gov |
| Supported V₂O₅ | O₂ | ~200-250 °C, Gas Phase | Ethanol | High Selectivity for Acetaldehyde nacatsoc.org |
Reductive Transformations for Aldehyde Formation
The formation of this compound can also be achieved through the partial reduction of 3,5-difluorophenylacetic acid derivatives. This approach requires careful selection of reducing agents to prevent reduction to the corresponding alcohol, 2-(3,5-difluorophenyl)ethanol.
Commonly, esters of 3,5-difluorophenylacetic acid are reduced using hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation, as it can selectively reduce esters to aldehydes. The reaction is typically performed in a non-polar solvent like toluene or hexane at temperatures around -78 °C to trap the tetrahedral intermediate, which then collapses to the aldehyde upon aqueous workup.
Another established method is the Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride (e.g., 3,5-difluorophenylacetyl chloride) over a poisoned palladium catalyst, such as palladium on barium sulfate (Pd/BaSO₄). The "poison," often a sulfur-containing compound like thiourea or quinoline-sulfur, deactivates the catalyst to prevent further reduction of the aldehyde product to the alcohol.
Synthetic Routes Involving Carbon-Carbon Bond Formation with Difluorinated Phenyl Moieties
Synthesizing the target aldehyde can be accomplished by forming the carbon-carbon bond between the difluorinated phenyl ring and the two-carbon acetaldehyde moiety.
A prominent method involves the Grignard reaction. 1-Bromo-3,5-difluorobenzene can be converted into the corresponding Grignard reagent, (3,5-difluorophenyl)magnesium bromide, by reacting it with magnesium metal in an ether solvent. google.com This organometallic species can then be reacted with a formylating agent. A common and effective agent is N,N-dimethylformamide (DMF), which, after acidic workup, yields the aldehyde. walisongo.ac.id This method is advantageous as it builds the aldehyde functionality directly.
Alternatively, Friedel-Crafts-type reactions can be employed. While direct formylation of 1,3-difluorobenzene can be challenging, acylation with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) would yield 1-(3,5-difluorophenyl)ethan-1-one. This ketone could then be subjected to various homologation strategies, such as the Darzens condensation followed by rearrangement, to furnish the target aldehyde.
| Method | Difluorophenyl Precursor | Key Reagents | Intermediate | Product |
|---|---|---|---|---|
| Grignard Formylation | 1-Bromo-3,5-difluorobenzene | 1. Mg, THF/Ether 2. DMF 3. H₃O⁺ | (3,5-Difluorophenyl)magnesium bromide | 3,5-Difluorobenzaldehyde |
| Friedel-Crafts Acylation & Homologation | 1,3-Difluorobenzene | 1. Acetyl Chloride, AlCl₃ 2. Homologation Sequence | 1-(3,5-Difluorophenyl)ethan-1-one | This compound |
Stereoselective and Asymmetric Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of derivatives of this compound is paramount for their application in pharmaceuticals. This section details methodologies that produce enantiomerically enriched products.
Chiral Auxiliary-Mediated Asymmetric Aldol (B89426) Reactions with Difluorophenyl Substrates
Chiral auxiliaries are powerful tools for inducing stereoselectivity. The Evans aldol reaction, which utilizes N-acyloxazolidinone auxiliaries, is a highly reliable method for creating syn-β-hydroxy carbonyl compounds with exceptional diastereoselectivity. alfa-chemistry.comchem-station.com
In a potential application, an N-acyl oxazolidinone derived from a chiral amino alcohol (like valinol or phenylalaninol) would be enolized using a Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine. chem-station.com This process selectively generates a Z-enolate. The subsequent addition of an aldehyde, for example, a protected hydroxyacetaldehyde, proceeds through a highly organized, six-membered Zimmerman-Traxler transition state. youtube.com The steric bulk of the substituent on the chiral auxiliary directs the incoming aldehyde to one face of the enolate, thereby controlling the absolute stereochemistry of the two newly formed stereocenters. tcichemicals.com After the reaction, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) and recycled, yielding the enantiomerically pure aldol adduct, which can then be converted to the desired aldehyde derivative. By selecting the appropriate chiral auxiliary and Lewis acid, it is possible to synthesize all possible stereoisomers of the aldol product. chem-station.com
| Chiral Auxiliary Source | Lewis Acid | Enolate Geometry | Major Aldol Product | Typical d.r. |
|---|---|---|---|---|
| (S)-Valinol | Bu₂BOTf | (Z) | syn | >99:1 |
| (1S,2R)-N-Methylephedrine | TiCl₄ | (Z) | anti | Variable |
Organocatalytic Approaches to Enantiopure Aldehyde Precursors
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for the α-functionalization of aldehydes. nih.gov
The mechanism involves the reaction of the catalyst with an aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile in a highly enantioselective manner. For instance, the direct α-fluorination of an aldehyde can be achieved using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral imidazolidinone catalyst. nih.gov This approach allows for the synthesis of α-fluoro aldehydes, which are valuable chiral building blocks. While not a direct synthesis of the target compound, this methodology could be used to prepare a chiral aldehyde precursor that is subsequently elaborated to a derivative of this compound. The catalyst loading can often be kept low, sometimes as little as 0.5-2 mol %. nih.gov
Biocatalytic Pathways for the Production of Stereochemically Defined Difluorophenylacetaldehydes
Biocatalysis offers highly selective and environmentally benign routes to chiral molecules. Enzymes operating under mild aqueous conditions can provide access to enantiopure compounds that are difficult to obtain through traditional chemical synthesis. dntb.gov.uarsc.org
A highly relevant biocatalytic transformation is the isomerization of epoxides to aldehydes catalyzed by the enzyme styrene oxide isomerase (SOI). creative-enzymes.comwikipedia.org This enzyme catalyzes the Meinwald rearrangement of aryl epoxides to the corresponding arylacetaldehydes via a stereospecific 1,2-hydride shift. researchgate.net A potential synthetic route would involve the chemical or enzymatic epoxidation of 3,5-difluorostyrene to form racemic 2-(3,5-difluorophenyl)oxirane, followed by kinetic resolution and isomerization using SOI to yield enantiopure (R)- or (S)-2-(3,5-difluorophenyl)acetaldehyde. Studies have shown that SOI can be highly efficient, enabling the synthesis of phenylacetaldehyde at high concentrations. nih.gov
Another powerful biocatalytic strategy is deracemization. This can be achieved by combining a stereoselective oxidation and a stereoselective reduction in a concurrent process. For example, a racemic alcohol like 2-(3,5-difluorophenyl)ethanol could be subjected to a system containing a photocatalyst for non-selective oxidation to the ketone and a whole-cell biocatalyst expressing a stereoselective alcohol dehydrogenase (ADH). nih.gov The ADH would continuously reduce the ketone back to a single enantiomer of the alcohol, ultimately converting the racemate into one enantiomer with high enantiomeric excess. nih.gov This enantiopure alcohol is a direct precursor to the target chiral aldehyde.
| Enzyme/System | Reaction Type | Substrate | Product | Key Advantage |
|---|---|---|---|---|
| Styrene Oxide Isomerase (SOI) | Isomerization (Meinwald Rearrangement) | 2-(3,5-Difluorophenyl)oxirane | (R)- or (S)-2-(3,5-Difluorophenyl)acetaldehyde | Direct, stereospecific synthesis of the target aldehyde creative-enzymes.comresearchgate.net |
| Alcohol Dehydrogenase (ADH) / Photocatalyst | Deracemization | (rac)-2-(3,5-Difluorophenyl)ethanol | (R)- or (S)-2-(3,5-Difluorophenyl)ethanol | High enantiomeric purity of the aldehyde precursor nih.gov |
| Ketoreductases (KREDs) | Asymmetric Reduction | 1-(3,5-Difluorophenyl)ethan-1-one | (R)- or (S)-1-(3,5-Difluorophenyl)ethanol | Access to chiral alcohol precursors from prochiral ketones nih.gov |
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of valuable compounds like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and economically viable processes. This section explores the application of key green chemistry strategies in the synthesis of this important aldehyde and its analogues.
Exploration of Solvent-Free and Aqueous Reaction Media
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution and pose safety risks. Green chemistry advocates for the use of safer alternatives, with a particular focus on solvent-free reactions and the use of water as a reaction medium.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer a highly efficient and environmentally friendly approach by eliminating the need for a solvent altogether. These reactions are often conducted by heating the reactants together, sometimes in the presence of a catalyst. arkat-usa.org This methodology reduces waste, simplifies purification processes, and can lead to higher reaction rates due to increased reactant concentration. For instance, the synthesis of various xanthenediones and acridinediones has been successfully achieved in nearly quantitative yields by heating aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione in the absence of a solvent. arkat-usa.org This approach could plausibly be adapted for the synthesis of precursors to this compound, for example, through the oxidation of 2-(3,5-difluorophenyl)ethanol. The oxidation of benzylic alcohols to aromatic aldehydes has been demonstrated to proceed efficiently under solvent-free conditions using gaseous nitrogen dioxide, with the resulting reaction mixtures being transformed into nitric acid, thus minimizing waste. nih.gov
Aqueous Reaction Media:
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have limited solubility in water, various techniques have been developed to facilitate organic reactions in aqueous media. These include the use of phase-transfer catalysts, surfactants to create micelles, or co-solvents. The L-prolinethioamide catalyzed aldol reaction of cyclic ketones with aromatic aldehydes, for example, has been shown to be highly efficient in water, achieving high yields and stereoselectivity. nih.gov Organocatalytic reactions, in general, have shown great promise in aqueous environments. nih.govemorychem.science For the synthesis of aldehydes, biocatalytic approaches using enzymes like aldehyde dehydrogenases in aqueous buffers offer a highly selective and sustainable route. uva.nl Such enzymatic methods, which operate under mild conditions, could be engineered for the specific production of this compound.
Table 1: Comparison of Solvent-Free and Aqueous Media for Aldehyde Synthesis
| Parameter | Solvent-Free Synthesis | Aqueous Reaction Media |
|---|---|---|
| Environmental Impact | Minimal, no solvent waste | Low, water is a benign solvent |
| Safety | High, eliminates flammable/toxic solvents | High, water is non-flammable |
| Reaction Rate | Often enhanced due to high reactant concentration | Can be slower due to solubility issues |
| Work-up/Purification | Simplified, often involves filtration | May require extraction with organic solvents |
| Applicability | Suitable for thermally stable reactants | Broadly applicable with enabling techniques |
Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)
A key principle of green chemistry is the reduction of energy consumption in chemical processes. Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal, offering significant advantages over conventional heating methods.
Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times, from hours to minutes, and can also lead to higher product yields and improved selectivity. cem.com The synthesis of various benzaldehyde derivatives has been successfully achieved with high yields under microwave irradiation. amazonaws.com For instance, the oxidation of benzyl alcohols to the corresponding aldehydes can be significantly accelerated using microwave heating. cem.com
A notable example is the preparation of trifluoroacetaldehyde from its ethylhemiacetal using microwave irradiation, which demonstrates the applicability of this technique for fluorinated aldehydes. nih.gov This method avoids the high temperatures and harsh conditions required in traditional approaches. nih.gov Similarly, the oxidation of styrenes to aldehydes has been efficiently catalyzed by palladium in ionic liquids under microwave irradiation. Given these precedents, a microwave-assisted oxidation of 2-(3,5-difluorophenyl)ethanol or a related precursor could offer a rapid and energy-efficient route to this compound.
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Aldehyde Production
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Mechanism | Conduction and convection | Direct dielectric heating |
| Heating Efficiency | Less efficient, non-uniform | Highly efficient, uniform |
| Reaction Time | Hours | Minutes |
| Product Yield | Often lower | Often higher |
| Side Reactions | More prevalent | Often minimized |
Development of Sustainable Catalytic Systems
Catalysis is a cornerstone of green chemistry, as catalysts can facilitate reactions with high efficiency and selectivity, often under milder conditions and with reduced waste generation. The development of sustainable catalytic systems focuses on using non-toxic, recyclable, and highly active catalysts.
Organocatalysis:
Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive heavy metals. Proline and its derivatives are well-known organocatalysts for various transformations, including aldol reactions for the synthesis of complex molecules in aqueous media. emorychem.science The application of aldehydes themselves as catalysts in certain reactions is also an emerging area of green chemistry. rsc.org These catalysts can mimic enzymatic processes and are often robust and stable in air and water. rsc.orgacs.org
Biocatalysis:
Enzymes are highly efficient and selective natural catalysts that operate under mild conditions in aqueous environments. The use of enzymes, such as oxidoreductases, for the synthesis of aldehydes from alcohols represents a very green approach. nih.gov For example, aldehyde dehydrogenases have been employed for the chemoselective oxidation of aldehydes to carboxylic acids, and the reverse reaction can be harnessed for aldehyde synthesis. uva.nl The immobilization of enzymes on solid supports can further enhance their stability and reusability, making the process more economically viable.
Heterogeneous Catalysis:
Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation and recycling, a key aspect of sustainable chemistry. The oxidation of benzyl alcohols to aldehydes has been achieved using various heterogeneous catalysts, including zeolite-supported chromium trioxide under solvent-free microwave conditions. For the synthesis of this compound, a potential green route would involve the catalytic oxidation of 2-(3,5-difluorophenyl)ethanol. A mild and green photochemical protocol for the oxidation of benzylic alcohols to aldehydes has been developed using thioxanthenone as an organocatalyst and molecular oxygen from the air as the oxidant. rsc.orgrsc.org Another approach involves using hydrogen peroxide as a green oxidant in the presence of various catalysts. mdpi.com
Table 3: Overview of Sustainable Catalytic Systems for Aldehyde Synthesis
| Catalytic System | Key Features | Potential Application for this compound Synthesis |
|---|---|---|
| Organocatalysis | Metal-free, often water-compatible, mimics enzymes. | Asymmetric synthesis of precursors or direct formation via aldol-type reactions. |
| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. | Enzymatic oxidation of 2-(3,5-difluorophenyl)ethanol. |
| Heterogeneous Catalysis | Easy separation and recyclability, reduced waste. | Vapor-phase oxidation of 2-(3,5-difluorophenyl)ethanol over a solid catalyst. |
Chemical Transformations and Reaction Mechanisms of 2 3,5 Difluorophenyl Acetaldehyde
Nucleophilic Additions and Condensation Reactions of the Aldehyde Moiety
The aldehyde group in 2-(3,5-difluorophenyl)acetaldehyde is a key center for chemical transformations. It can act as an electrophile, undergoing attack by various nucleophiles, or, through the deprotonation of its α-hydrogen, it can be converted into a nucleophilic enolate. This dual reactivity is the basis for the condensation reactions discussed below.
The aldol (B89426) reaction is a cornerstone of organic synthesis, involving the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. libretexts.orglibretexts.org this compound, possessing α-hydrogens, can function as both an enolate donor and a carbonyl acceptor, enabling it to react with other aldehydes or ketones in what are known as crossed aldol reactions. libretexts.orgmasterorganicchemistry.compressbooks.pub These reactions can be catalyzed by acids, bases, or enzymes, and controlling their selectivity is a key challenge. nih.gov The initial product is a β-hydroxy carbonyl compound (an aldol addition product), which may subsequently dehydrate, particularly with heating, to yield an α,β-unsaturated carbonyl compound (an aldol condensation product). masterorganicchemistry.compressbooks.pub
Organocatalysis has emerged as a powerful strategy for conducting asymmetric aldol reactions, avoiding the use of metal catalysts. nih.gov A common approach involves the use of chiral secondary amines, such as proline and its derivatives, which react with a carbonyl donor to form a nucleophilic enamine intermediate. semanticscholar.org
For this compound, this process would typically involve its reaction as the electrophilic acceptor with a ketone donor, such as acetone. The organocatalyst activates the ketone by forming an enamine, which then attacks the aldehyde. This method allows for the synthesis of chiral β-hydroxy ketones with high enantioselectivity. The proposed mechanism involves the formation of a six-membered cyclic transition state, where the catalyst directs the facial selectivity of the attack on the aldehyde. semanticscholar.org
Table 1: Representative Organocatalysts for Aldol Reactions
| Catalyst | Typical Donor | Typical Acceptor | Product Type | Ref. |
|---|---|---|---|---|
| L-Proline | Ketones (e.g., Acetone, Cyclohexanone) | Aldehydes | Chiral β-Hydroxy Ketone | nih.gov |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Aromatic Methyl Ketones | Fluorinated Aldehydes | Chiral β-Hydroxy Ketone | nih.gov |
Metal enolates are frequently used in directed aldol reactions to control regioselectivity and stereoselectivity. In a directed aldol reaction, a specific enolate is pre-formed from one carbonyl compound using a strong base (like lithium diisopropylamide, LDA) before the second carbonyl compound (the electrophile) is added. nih.gov This prevents self-condensation and allows for the controlled reaction between two different enolizable carbonyl partners.
In the context of this compound, it would typically serve as the electrophilic acceptor. A ketone, such as 2-butanone, could be deprotonated with LDA to form a specific lithium enolate. Subsequent addition of this compound would lead to the formation of a β-hydroxy ketone. The stereochemical outcome (syn vs. anti) of such reactions is influenced by the metal cation (e.g., Li, B, Zn, Ti) and the reaction conditions.
More advanced methods involve the sequential, one-pot aldol condensation followed by a transition metal-catalyzed addition. nih.gov For instance, an α,β-unsaturated ketone, formed in situ from an aldol condensation, can undergo a subsequent rhodium-catalyzed addition of an arylboronic acid to generate complex β-substituted ketones. nih.gov
Aldolase (B8822740) enzymes offer unparalleled control over stereochemistry in aldol reactions. libretexts.org Class I aldolases, such as 2-deoxyribose-5-phosphate aldolase (DERA), are particularly notable. nih.gov Unlike many other aldolases that require a ketone as the donor, DERA enzymes can catalyze the aldol addition of two aldehydes. nih.gov The reaction mechanism involves the formation of a covalent Schiff base between the donor aldehyde and a lysine (B10760008) residue in the enzyme's active site, which then tautomerizes to a nucleophilic enamine. nih.gov
While specific studies on this compound with DERA are not prevalent, the enzyme is known to accept a wide range of aldehyde substrates, particularly as acceptors. nih.gov It is plausible that DERA could catalyze the reaction between a donor like acetaldehyde (B116499) and this compound as the acceptor. This would result in the formation of a single stereoisomer of the corresponding β-hydroxy aldehyde, showcasing the exquisite stereocontrol offered by biocatalysis. The enzyme's active site precisely orients the substrates to ensure the reaction proceeds with high fidelity. nih.govkhanacademy.org
The Claisen-Schmidt condensation is a specific type of crossed-aldol reaction that traditionally involves the condensation of an enolizable ketone with a non-enolizable aromatic aldehyde in the presence of a base. libretexts.orgwikipedia.org The reaction is a primary method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates in the biosynthesis of flavonoids and possess a range of biological activities. nih.govacs.org
Since this compound possesses α-hydrogens, it is an enolizable aldehyde. Therefore, its reaction with a ketone is technically a general crossed-aldol condensation rather than a classic Claisen-Schmidt reaction. libretexts.org This distinction is important because the enolizable nature of both reactants can lead to a mixture of four different products in a standard base-catalyzed reaction. pressbooks.pub However, the term is sometimes used more broadly for reactions that produce chalcone-like structures.
To synthesize a chalcone (B49325) precursor, this compound would react with an aryl ketone (e.g., acetophenone) under basic conditions (e.g., KOH or NaOH in ethanol). mdpi.comnih.gov The enolate of the ketone would attack the aldehyde carbonyl of this compound. The resulting β-hydroxy ketone adduct readily undergoes dehydration upon heating to form the final α,β-unsaturated ketone, a substituted chalcone. nih.gov
Table 2: Hypothetical Claisen-Schmidt Type Reaction for Chalcone Synthesis
| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Product (after dehydration) |
|---|---|---|---|
| This compound | Acetophenone | KOH / Ethanol | (E)-1-phenyl-4-(3,5-difluorophenyl)but-3-en-2-one |
| This compound | 4-Methoxyacetophenone | NaOH / Ethanol | (E)-1-(4-methoxyphenyl)-4-(3,5-difluorophenyl)but-3-en-2-one |
Acylals, also known as geminal diacetates, serve as valuable protecting groups for aldehydes. They are generally stable under neutral and basic conditions but are readily hydrolyzed back to the aldehyde under acidic conditions. The formation of an acylal from an aldehyde typically involves its reaction with acetic anhydride (B1165640) in the presence of a catalyst. wikipedia.org
This compound can be converted to its corresponding acylal, 1,1-diacetoxy-2-(3,5-difluorophenyl)ethane, by treatment with acetic anhydride. A variety of catalysts can be employed for this transformation, including Lewis acids, protic acids, and solid-supported catalysts. The reaction proceeds by converting the aldehyde into a more electrophilic species that is then attacked by the anhydride. mdpi.com An isolatable ether-like intermediate has been proposed in the formation of acylals from aromatic aldehydes. mdpi.com
The hydrolytic reactivity of the resulting acylal is a key feature of its utility as a protecting group. The deprotection is typically achieved by aqueous acid, which regenerates the parent this compound. This protective strategy allows for chemical modifications to be performed on other parts of a molecule without affecting the sensitive aldehyde group.
Table 3: Catalysts for Acylal Formation from Aldehydes
| Catalyst Type | Example Catalyst | Conditions | Ref. |
|---|---|---|---|
| Lewis Acid | Ferric Chloride (FeCl₃) | Acetic Anhydride | wikipedia.org |
| Lewis Acid | Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Acetic Anhydride, Solvent-free | mdpi.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetone |
| Acetophenone |
| 2-Acetylthiophene |
| Acetic Anhydride |
| (E)-1-phenyl-4-(3,5-difluorophenyl)but-3-en-2-one |
| (E)-1-(4-methoxyphenyl)-4-(3,5-difluorophenyl)but-3-en-2-one |
| (E)-4-(3,5-difluorophenyl)-1-(thiophen-2-yl)but-3-en-2-one |
| 1,1-diacetoxy-2-(3,5-difluorophenyl)ethane |
| 2-Butanone |
| Benzaldehyde |
| Chalcone |
| Cyclohexanone |
| Dihydroxyacetone phosphate (B84403) (DHAP) |
| Flavonoids |
| Glyceraldehyde-3-phosphate (GAP) |
| Isatins |
| 4-Methoxyacetophenone |
| Proline |
| Pyruvic Aldehyde Dimethyl Acetal |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions are fundamental in carbon-carbon bond formation, converting carbonyl compounds into alkenes. For this compound, these reactions provide a direct route to substituted styrenes bearing the 3,5-difluorophenyl group.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The ylide, prepared by deprotonating a phosphonium (B103445) salt with a strong base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent irreversible decomposition of the oxaphosphetane to form a stable triphenylphosphine (B44618) oxide and the desired alkene.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Non-stabilized ylides (where the R group on the ylide is alkyl or H) typically react rapidly and irreversibly to form predominantly the (Z)-alkene.
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are more stable, and the reaction becomes more reversible, leading to the thermodynamically more stable (E)-alkene as the major product.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variation of the Wittig reaction that employs phosphonate (B1237965) carbanions. These carbanions, generated by treating a phosphonate ester with a base, are generally more nucleophilic and less basic than Wittig ylides. The HWE reaction almost exclusively produces the (E)-alkene, due to thermodynamic control in the formation of the key intermediate. A significant practical advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed by aqueous extraction, simplifying product purification.
| Reaction | Reagent Type | Key Intermediate | Primary Product Stereochemistry | Byproduct |
|---|---|---|---|---|
| Wittig Reaction | Non-stabilized Ylide (e.g., Ph₃P=CH₂) | Oxaphosphetane | (Z)-Alkene | Triphenylphosphine oxide |
| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | Oxaphosphetane | (E)-Alkene | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base) | Oxaphosphetane | (E)-Alkene | Dialkyl phosphate salt |
Oxidation and Reduction Chemistry
The aldehyde group of this compound is readily oxidized to a carboxylic acid, yielding 2-(3,5-difluorophenyl)acetic acid. A variety of oxidizing agents can accomplish this transformation. For high selectivity and mild reaction conditions, the Pinnick oxidation is a common and effective method. This reaction uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, such as monobasic sodium phosphate (NaH₂PO₄), and a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent side reactions. This method is known for its tolerance of other functional groups. Other classical oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also be used, although they require stricter control of reaction conditions to avoid over-oxidation or side reactions with the aromatic ring.
Reduction of the aldehyde furnishes the corresponding primary alcohol, 2-(3,5-difluorophenyl)ethanol (B2712793). Simple hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent will efficiently perform this conversion, yielding the racemic alcohol.
For the synthesis of enantiomerically enriched or pure alcohols, asymmetric reduction methods are employed. This is typically achieved through catalytic transfer hydrogenation or catalytic hydrogenation using chiral catalysts. Transition metal complexes, such as those based on Ruthenium(II) with chiral diamine ligands (e.g., TsDPEN), are effective for the asymmetric transfer hydrogenation of carbonyls using a hydrogen source like formic acid or isopropanol. These catalytic systems can produce high enantioselectivities, providing access to either the (R)- or (S)-enantiomer of 2-(3,5-difluorophenyl)ethanol depending on the chirality of the catalyst used.
| Transformation | Reagent/Catalyst System | Product | Key Features |
|---|---|---|---|
| Selective Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | 2-(3,5-Difluorophenyl)acetic acid | Mild conditions, high selectivity (Pinnick oxidation). |
| Achiral Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (rac)-2-(3,5-Difluorophenyl)ethanol | High yield, produces a racemic mixture. |
| Asymmetric Reduction | Ru(II)/Chiral Diamine Catalyst + H-source (e.g., HCOOH) | (R)- or (S)-2-(3,5-Difluorophenyl)ethanol | Produces enantiomerically enriched alcohol; stereochemistry depends on catalyst. |
Cyclization and Rearrangement Reactions
The structural features of this compound make it a potential candidate for various cyclization and rearrangement reactions, which are fundamental processes in organic synthesis for the construction of complex molecular architectures.
Intramolecular Prins/Friedel-Crafts Cascade Cyclizations of Related Acetaldehydes
While specific studies on this compound are not extensively documented in this exact context, the principles of intramolecular Prins and Friedel-Crafts cascade cyclizations can be understood from research on analogous acetaldehyde derivatives. A notable example involves the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). nih.govbeilstein-journals.orgnih.gov This initiates an intramolecular Prins reaction, leading to the formation of intermediary benzyl (B1604629) carbenium ions. nih.govbeilstein-journals.orgnih.gov These reactive intermediates are subsequently trapped by electron-rich aromatic compounds via a Friedel-Crafts alkylation. nih.govbeilstein-journals.orgnih.gov This cascade process has proven to be an effective method for synthesizing medicinally relevant scaffolds like 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo researchgate.netannulen-7-ols. nih.govbeilstein-journals.orgnih.gov The reaction sequence demonstrates the power of cascade reactions in forming multiple chemical bonds in a single operation. researchgate.net
The general applicability of this method allows for variations in both the benzene (B151609) ring and the side chain of the starting material. beilstein-journals.org The success of this strategy relies on the generation of a key benzyl carbenium ion that can be captured through a Friedel-Crafts alkylation with a variety of electron-rich benzenes or heteroaromatics. beilstein-journals.org
| Reactant Type | Reaction | Key Intermediate | Product Type | Catalyst |
| 2-(2-vinylphenyl)acetaldehydes | Intramolecular Prins/Friedel-Crafts Cascade | Benzyl carbenium ion | 4-aryltetralin-2-ols | BF₃·Et₂O |
| 3-(2-vinylphenyl)propanals | Intramolecular Prins/Friedel-Crafts Cascade | Benzyl carbenium ion | 5-aryltetrahydro-5H-benzo researchgate.netannulen-7-ols | BF₃·Et₂O |
Pericyclic Reactions Involving the Difluorophenylacetaldehyde Core
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are characterized by the simultaneous reorganization of bonding electrons. msu.edu These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are highly stereospecific. byjus.com Although specific examples involving the this compound core are not prevalent in the literature, the fundamental principles of pericyclic reactions provide a framework for predicting its potential reactivity.
Electrocyclic Reactions: These involve the concerted cyclization of a conjugated π-electron system. msu.edu An electrocyclic reaction is a reversible process where a conjugated polyene can ring-close to form a cycloalkene. byjus.com
Cycloaddition Reactions: In these reactions, two or more molecules with π-systems combine to form a new ring. numberanalytics.com The Diels-Alder reaction is a well-known [4+2] cycloaddition. byjus.com
Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. organicchemistrydata.org The Cope and Claisen rearrangements are common examples of nih.govnih.gov sigmatropic shifts. msu.edu
The presence of the aromatic ring and the aldehyde functionality in this compound suggests that under appropriate thermal or photochemical conditions, it could potentially participate in various pericyclic reactions, especially if modified to contain additional unsaturation.
Mechanistic Investigations of this compound Reactivity
Understanding the reaction mechanisms of this compound is crucial for controlling its chemical transformations and designing new synthetic applications.
Studies on Aldehyde Deformylation Pathways
Aldehyde deformylation is a significant reaction in organic chemistry where an aldehyde loses a formaldehyde (B43269) molecule. manchester.ac.uk While the traditional mechanism often points to a nucleophilic pathway, recent studies have suggested an alternative electrophilic mechanism. manchester.ac.uk Research on analogous aldehydes has shown that cytochrome P450 enzymes can catalyze oxidative deformylation reactions. manchester.ac.uk For instance, computational studies on the deformylation of 2-phenylpropionaldehyde (2-PPA) with a biomimetic copper-dioxygen complex, [CuO₂]⁻, revealed that a widely accepted outer-sphere nucleophilic attack mechanism is unlikely due to high energy barriers. acs.org Instead, the reaction proceeds through the coordination of the aldehyde's carbonyl group to the copper center, followed by the breaking of the aldehyde C-C bond. acs.org
| Aldehyde | Deformylating Agent | Proposed Mechanism | Key Step |
| 2-Phenylpropionaldehyde (2-PPA) | [CuO₂]⁻ | Electrophilic | Aldehyde C-C bond cleavage |
| Cyclohexanecarboxaldehyde (CCA) | Cytochrome P450 | Oxidative | Peroxy-hemiacetal intermediate |
| Trimethylacetaldehyde (TMA) | [CuO₂]⁻ | Electrophilic | Aldehyde C-C bond cleavage |
Elucidation of Radical Intermediates in Oxidative Couplings
The potential for this compound to participate in oxidative coupling reactions raises questions about the role of radical intermediates. While direct studies on this specific compound are limited, related research provides insights. For example, in the context of aldehyde deformylation, the breaking of the aldehyde C-C bond can generate an alkyl radical. acs.org The nature and fate of such radical intermediates would be critical in determining the products of oxidative coupling reactions. The study of radical reactions in solution can be challenging due to the short-lived nature of these species. chemrxiv.org
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can significantly influence the rate and selectivity of chemical reactions. mdpi.com Solvents can alter the energy of reactants, transition states, and products, thereby modifying the reaction barrier. chemrxiv.org
The influence of a solvent on reaction rates is not always straightforward and can depend on various factors, including the solvent's dielectric constant and viscosity. mdpi.comresearchgate.net Studies on the radical copolymerization of monomers have shown that the choice of solvent can significantly impact monomer reactivity, an effect attributed to hydrogen bonding between the solvent and the monomer. mdpi.com For this compound, the polarity of the solvent would be expected to influence reactions involving polar intermediates or transition states.
| Reaction Type | Solvent Property | Observed Effect |
| Diels-Alder | Polarity | Can enhance selectivity (polar) or increase rate (non-polar) mdpi.com |
| Hydrogen Abstraction | H-bonding capacity | Significant effect on O-H abstraction rates chemrxiv.org |
| Radical Copolymerization | H-bonding capacity | Alters monomer reactivity mdpi.com |
Regioselectivity and Stereoselectivity Control Mechanisms
Comprehensive research into the specific chemical transformations of this compound, with a focus on the mechanisms governing regioselectivity and stereoselectivity, has not been extensively reported in publicly available scientific literature. While general principles of selectivity in aldehyde reactions are well-established, detailed studies and specific examples for this particular difluorinated phenylacetaldehyde (B1677652) derivative are not readily found.
The control of regioselectivity—the preference for bond formation at one position over another—and stereoselectivity—the preferential formation of one stereoisomer over others—is fundamental in modern organic synthesis. For an aldehyde like this compound, these principles would be critical in reactions such as aldol additions, Michael additions, and cycloadditions.
In the absence of specific data for this compound, the discussion of control mechanisms remains theoretical, based on analogous chemical systems. Factors that would be expected to influence selectivity include:
Steric Hindrance: The 3,5-difluorophenyl group imposes significant steric bulk, which would influence the approach of nucleophiles and other reactants. This steric hindrance can play a crucial role in directing the regiochemical and stereochemical outcome of a reaction.
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can impact the acidity of the α-protons and the electrophilicity of the carbonyl carbon. These electronic modifications can alter the reactivity and selectivity compared to unsubstituted phenylacetaldehyde.
Catalyst Control: The use of chiral catalysts, whether they are organocatalysts, transition metal complexes, or enzymes, is a primary strategy for controlling stereoselectivity. These catalysts create a chiral environment that favors the formation of one enantiomer or diastereomer. For instance, in a hypothetical asymmetric aldol reaction, a chiral proline-based organocatalyst could be employed to achieve high enantioselectivity.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the this compound molecule would be another established method to control stereoselectivity. The auxiliary would direct the stereochemical course of a reaction and could then be cleaved to yield the desired enantiomerically enriched product.
Without experimental data, it is not possible to provide specific examples, reaction conditions, or quantitative measures of selectivity (e.g., diastereomeric ratios or enantiomeric excesses) for reactions involving this compound. Further research and publication in this specific area are needed to elucidate the precise mechanisms and provide practical details.
Applications of 2 3,5 Difluorophenyl Acetaldehyde in Advanced Organic Synthesis
Intermediate in Agrochemical Development
The introduction of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. The 3,5-difluorophenyl moiety is a common feature in a number of commercial pesticides. The synthesis of these complex molecules often involves multiple steps, and key intermediates bearing this difluorinated ring are highly valuable.
Role in the Synthesis of Fine Chemicals
The term "fine chemicals" encompasses a broad range of complex, pure chemical substances produced in limited quantities for specialized applications, including fragrances, and specialty polymers. The unique aromatic and reactive properties of 2-(3,5-difluorophenyl)acetaldehyde make it a potential precursor in this sector.
In the fragrance industry, phenylacetaldehyde (B1677652) and its derivatives are known for their floral and green notes. sci-hub.st While the odor profile of the difluorinated analogue is not widely reported, it is plausible that it could possess unique olfactory properties, making it a target for synthesis and evaluation as a novel fragrance ingredient. The aldehyde group is a key functional handle for converting it into various esters, acetals, and other derivatives, which are common classes of fragrance compounds. google.com
Precursor for Advanced Materials (e.g., in Polymer Chemistry)
The development of advanced materials with tailored properties is a rapidly growing field. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. While the direct polymerization of this compound is not a common route to high-performance polymers, it can serve as a precursor to functional monomers. msu.edunih.govgoogle.combohrium.comkyoto-u.ac.jp
For example, the aldehyde could be modified through reactions like the Wittig olefination to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. masterorganicchemistry.com The resulting monomer, containing the 3,5-difluorophenyl group, could then be copolymerized with other monomers to create polymers with specific properties. The incorporation of the fluorinated group could enhance the polymer's thermal stability, hydrophobicity, and refractive index, making it suitable for applications in areas such as specialty coatings, optical films, and membranes.
Advanced Spectroscopic Analysis and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(3,5-Difluorophenyl)acetaldehyde, a combination of multi-nuclear and two-dimensional NMR experiments provides an unambiguous assignment of all proton, carbon, and fluorine atoms.
Multi-Nuclear NMR (1H, 13C, 19F NMR) for Detailed Structural Assignment
A thorough NMR analysis begins with one-dimensional 1H, 13C, and 19F NMR spectra. These experiments provide foundational information on the chemical environment of each type of nucleus within the molecule.
1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the methylene (CH2) protons, and the aromatic protons. The aldehydic proton (CHO) typically appears as a triplet in the downfield region of the spectrum, around 9.7-9.8 ppm, due to coupling with the adjacent methylene protons. The methylene protons are expected to resonate as a doublet around 3.7 ppm, coupled to the aldehydic proton. The aromatic region will display signals for the three protons on the difluorophenyl ring. The proton at the C2 position will likely appear as a triplet of triplets, while the protons at the C4 and C6 positions will appear as doublets of doublets, with characteristic coupling constants resulting from interactions with both neighboring protons and fluorine atoms.
13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton. The aldehydic carbonyl carbon is expected to have a chemical shift in the highly deshielded region, typically around 200 ppm. The methylene carbon signal would likely appear around 45-55 ppm. The aromatic carbons will exhibit more complex patterns due to C-F coupling. The carbons directly bonded to fluorine (C3 and C5) will show large one-bond coupling constants (¹JCF), while other aromatic carbons will display smaller two- and three-bond couplings (²JCF and ³JCF). These characteristic splitting patterns are invaluable for assigning the aromatic carbon signals.
19F NMR Spectroscopy: Given the presence of two fluorine atoms, 19F NMR is a crucial tool for characterizing this compound. A single signal is expected in the 19F NMR spectrum, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry. The chemical shift of this signal, typically referenced to CFCl3, provides information about the electronic environment of the fluorine atoms on the aromatic ring. huji.ac.ilalfa-chemistry.comucsb.educolorado.edu
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| 1H NMR | |||
| CHO | ~9.75 | Triplet (t) | ³JHH ≈ 2.5 Hz |
| CH₂ | ~3.70 | Doublet (d) | ³JHH ≈ 2.5 Hz |
| Ar-H (C2) | ~6.90 | Triplet of triplets (tt) | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 2.5 Hz |
| Ar-H (C4, C6) | ~6.80 | Doublet of doublets (dd) | ³JHH ≈ 8.5 Hz, ³JHF ≈ 6.0 Hz |
| 13C NMR | |||
| C=O | ~200 | Singlet | |
| CH₂ | ~50 | Singlet | |
| C-Ar (C1) | ~140 | Triplet (t) | ³JCF ≈ 8 Hz |
| C-Ar (C2) | ~115 | Triplet (t) | ³JCF ≈ 10 Hz |
| C-Ar (C3, C5) | ~163 | Doublet (d) | ¹JCF ≈ 250 Hz |
| C-Ar (C4, C6) | ~103 | Doublet of triplets (dt) | ²JCF ≈ 25 Hz, ⁴JCF ≈ 3 Hz |
| 19F NMR | |||
| Ar-F | ~ -110 | Singlet |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the aldehydic proton and the methylene protons, confirming their connectivity. It would also show correlations between the aromatic protons, helping to assign their relative positions on the ring. youtube.comresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show cross-peaks connecting the aldehydic proton to the carbonyl carbon, the methylene protons to the methylene carbon, and each aromatic proton to its corresponding carbon atom. youtube.comrsc.org
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₈H₆F₂O). nih.gov
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for aldehydes include:
α-cleavage: Loss of the aldehydic proton (H•) or the formyl radical (•CHO).
McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen, which is not present in this specific molecule.
Cleavage of the benzylic bond: Loss of the CH₂CHO group to form a difluorobenzyl cation.
Loss of CO: A common fragmentation pathway for aromatic aldehydes.
Predicted Fragmentation Pattern for this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 155 | [M-H]⁺ |
| 127 | [M-CHO]⁺ |
| 113 | [C₆H₃F₂]⁺ |
| 99 | [M-C₂H₃O]⁺ |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the difluorinated aromatic ring. A strong C=O stretching vibration for the aldehyde group would be observed in the region of 1720-1740 cm⁻¹. The aldehydic C-H stretch would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde is also observable in the Raman spectrum. The symmetric breathing mode of the aromatic ring often gives a strong signal in the Raman spectrum, which can be a characteristic feature.
Key Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1720 - 1740 |
| C-H Stretch | 2720 & 2820 | |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1450 - 1600 | |
| C-F | C-F Stretch | 1100 - 1300 |
Advanced UV-Visible Spectrophotometry Techniques
UV-Visible spectrophotometry provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the π → π* and n → π* transitions of the benzene (B151609) ring and the carbonyl group, respectively, are of primary interest.
Derivative Spectrophotometry for Enhanced Resolution and Multicomponent Analysis
Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectral bands and can be used for the quantitative analysis of components in a mixture without prior separation. ijcrt.orgresearchgate.net By calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength, subtle spectral features can be amplified. whoi.eduslideshare.net
For this compound, the zero-order UV spectrum would likely show a strong absorption band corresponding to the π → π* transitions of the aromatic ring and a weaker, longer-wavelength band for the n → π* transition of the carbonyl group. In a complex matrix, these bands might be obscured by interfering substances. Derivative spectrophotometry can help to resolve these bands from the background, allowing for more accurate qualitative identification and quantitative determination. ijcrt.orgwhoi.eduuw.edu.pl The zero-crossing points in the derivative spectra can be particularly useful for the analysis of this compound in the presence of other UV-absorbing species. ijcrt.org
Lack of Publicly Available Research Data on the Reaction Monitoring and Kinetic Studies of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the application of advanced spectroscopic analysis and structural elucidation methodologies for reaction monitoring and kinetic studies of this compound have been identified. The information required to populate the requested section is not available in the public domain.
The synthesis and study of novel chemical compounds are ongoing areas of chemical research. However, not all synthesized compounds are subjected to in-depth kinetic analysis or real-time reaction monitoring using advanced spectroscopic techniques. Such studies are typically undertaken when a compound is identified as a key intermediate in a complex reaction mechanism, is part of a process being optimized for industrial scale-up, or exhibits particularly interesting reactive properties.
For this compound, the current publicly accessible information is limited to its identification, basic chemical properties, and availability from commercial suppliers. There are no published articles, datasets, or detailed experimental reports that focus on its kinetic behavior or the use of spectroscopic methods to monitor its formation or consumption in real-time.
Therefore, the creation of a scientifically accurate and detailed section on "Application in Reaction Monitoring and Kinetic Studies" for this specific compound is not feasible at this time due to the absence of foundational research data.
Computational Chemistry and Theoretical Studies on 2 3,5 Difluorophenyl Acetaldehyde
Quantum Chemical Studies on Reactivity and Electronic Structure
Theoretical investigations into the reactivity and electronic properties of 2-(3,5-Difluorophenyl)acetaldehyde are not readily found in published studies.
Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States
There is a notable absence of specific DFT studies detailing the reaction pathways and transition states for reactions involving this compound. Such studies would be invaluable for understanding its reactivity, for example, in nucleophilic addition reactions to the aldehyde group or reactions involving the aromatic ring.
Molecular Orbital Analysis and Electronic Effects of Fluorine Substituents
A detailed molecular orbital analysis of this compound has not been specifically reported. While the electron-withdrawing nature of the two fluorine atoms at the meta positions is expected to influence the electron density distribution of the phenyl ring and the reactivity of the acetaldehyde (B116499) moiety, specific computational data, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, are not available in the literature for this compound.
Molecular Modeling of Stereochemical Outcomes and Diastereoselectivity
No dedicated molecular modeling studies focusing on the stereochemical outcomes and diastereoselectivity of reactions involving this compound have been identified. Computational modeling is a key methodology for predicting how the difluorinated phenyl group might influence the stereochemical course of reactions, for instance, in asymmetric synthesis.
Computational Design of Novel Catalytic Systems for Selective Transformations
The literature lacks reports on the computational design of novel catalytic systems specifically tailored for selective transformations of this compound. This area of research would involve using computational methods to design catalysts that can effectively control the reactivity and selectivity of reactions involving this substrate.
Prediction of Spectroscopic Signatures and Conformational Analysis
While experimental spectroscopic data for this compound likely exists, detailed theoretical predictions of its spectroscopic signatures (e.g., NMR, IR) and in-depth conformational analysis based on computational methods are not present in the accessible scientific literature. Such studies would provide valuable insights into the molecule's three-dimensional structure and dynamic behavior.
Future Research Directions and Emerging Trends
Development of Highly Atom-Economical and Step-Economical Synthetic Routes
The principles of green chemistry are increasingly driving the development of new synthetic pathways. For a compound like 2-(3,5-difluorophenyl)acetaldehyde, future research will prioritize the design of routes that maximize the incorporation of all reactant atoms into the final product (atom economy) and reduce the number of synthetic transformations (step economy).
Current synthetic approaches often rely on multi-step sequences that may involve the use of stoichiometric reagents and generate significant waste. Emerging research is expected to focus on catalytic methods that can construct the target molecule more directly. For instance, the development of catalytic C-H functionalization of 1,3-difluorobenzene (B1663923) with a two-carbon synthon would represent a highly atom- and step-economical route. Another promising avenue is the catalytic hydroformylation of 3,5-difluorostyrene, which could, in principle, directly yield the desired aldehyde. acs.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic C-H Acetaldehydation | High atom and step economy; direct functionalization. | Development of selective and efficient catalysts; control of regioselectivity. |
| Catalytic Hydroformylation | Utilizes readily available starting materials. | Achieving high regioselectivity for the branched aldehyde; catalyst stability and cost. |
| Biocatalytic Synthesis | High selectivity; mild reaction conditions; environmentally benign. | Enzyme discovery and engineering for substrate specificity; process optimization. |
Exploration of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations
The aldehyde functionality in this compound makes it an excellent substrate for asymmetric transformations to generate chiral molecules. Future research will undoubtedly focus on the development of novel catalytic systems to control the stereochemical outcome of its reactions.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective functionalization of aldehydes. nih.gov Chiral amine catalysts, for example, can activate aldehydes towards nucleophilic attack, enabling a wide range of enantioselective C-C and C-X bond-forming reactions. The development of new chiral catalysts specifically designed for fluorinated substrates like this compound will be a key area of investigation. Furthermore, transition metal catalysis, particularly with earth-abundant metals, will continue to be explored for stereoselective reductions, additions, and other transformations. nih.govacs.org
Integration of Flow Chemistry and Automated Synthesis for Efficient Production
The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. acs.orgresearchgate.netnih.govbohrium.comchemh.com For the synthesis of this compound and its derivatives, flow chemistry can enable the use of hazardous reagents or intermediates with greater control and facilitate process optimization.
Future research will likely involve the development of integrated flow systems that combine synthesis and purification steps. Automated synthesis platforms, guided by real-time analytics and machine learning algorithms, are poised to revolutionize the discovery and production of fine chemicals. helgroup.comyoutube.comkit.eduautomationreadypanels.comresearchgate.net Such systems could rapidly screen reaction conditions to identify optimal parameters for the synthesis of this compound, significantly accelerating development timelines.
Expansion of Synthetic Utility in Diverse Chemical Spaces
The unique electronic properties conferred by the two fluorine atoms on the phenyl ring make this compound a valuable building block for accessing diverse chemical spaces. The fluorine atoms can influence a molecule's pKa, lipophilicity, and metabolic stability, properties that are crucial in medicinal chemistry. researchgate.nettandfonline.comchemxyne.comacs.orgacs.org
Future research will explore the incorporation of the 2-(3,5-difluorophenyl)ethyl motif into a wide range of molecular scaffolds with potential biological activity. This includes its use in the synthesis of novel heterocycles, peptides, and natural product analogues. The aldehyde functionality serves as a versatile handle for a variety of transformations, including reductive aminations, Wittig reactions, and multicomponent reactions, opening up a vast array of synthetic possibilities.
Table 2: Potential Applications of this compound Derivatives
| Application Area | Rationale for Use | Potential Derivative |
| Medicinal Chemistry | Modulation of pharmacokinetic and pharmacodynamic properties. | Fluorinated analogues of known bioactive molecules. |
| Agrochemicals | Enhanced metabolic stability and potency. | Novel pesticides and herbicides. |
| Materials Science | Unique electronic and physical properties. | Components of liquid crystals or organic electronics. |
Advanced Mechanistic Insights through In Situ Spectroscopic Techniques and Refined Computational Models
A deeper understanding of reaction mechanisms is fundamental to the rational design of more efficient and selective synthetic methods. Future research will leverage advanced analytical techniques to probe the intimate details of reactions involving this compound.
In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of kinetic profiles. youtube.comnih.govtib.eu
Complementing these experimental techniques, computational chemistry will play an increasingly important role. nih.gov Density functional theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries and energies, and rationalize the observed selectivity. The synergy between advanced spectroscopy and refined computational models will provide unprecedented insights into the factors governing the reactivity of this compound, paving the way for the development of next-generation synthetic methodologies.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(3,5-Difluorophenyl)acetaldehyde, and what critical parameters influence yield and purity?
- Answer : The synthesis typically involves halogenation or functional group transformations. For example, oxidation of 2-(3,5-difluorophenyl)ethanol using pyridinium chlorochromate (PCC) under anhydrous conditions is a common method. Alternatively, hydrolysis of 2-(3,5-difluorophenyl)acetohydrazide (CAS 797784-29-3) under acidic conditions can yield the aldehyde . Critical parameters include reaction temperature (maintained below 0°C to prevent over-oxidation), solvent choice (e.g., dichloromethane for PCC reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Impurities often arise from incomplete oxidation or side reactions, necessitating rigorous NMR (¹H, ¹³C, ¹⁹F) and LC-MS analysis for validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
- Answer : Key techniques include:
- ¹H NMR : Identifies aldehydic proton (δ 9.5–10.5 ppm) and aromatic protons (coupled doublets due to meta-fluorine substitution).
- ¹⁹F NMR : Confirms fluorine substitution patterns (δ -110 to -120 ppm for aryl fluorides).
- IR Spectroscopy : Detects aldehyde C=O stretch (~1720 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹).
Conflicting data (e.g., unexpected splitting in aromatic signals) may arise from rotational isomerism or solvent effects. Resolution involves comparative analysis with computational simulations (DFT for NMR chemical shifts) and cross-validation via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How does the 3,5-difluoro substitution on the phenyl ring influence the electronic and steric properties of this compound in biological systems?
- Answer : The meta-fluorine atoms induce strong electron-withdrawing effects, lowering the electron density of the phenyl ring and increasing the aldehyde's electrophilicity. This enhances reactivity in nucleophilic additions (e.g., Schiff base formation with amino groups in proteins). Steric effects are minimal due to the symmetry of the 3,5-substitution, allowing planar alignment with biological targets. Computational studies (e.g., molecular docking) suggest that the difluorophenyl moiety improves binding affinity to enzymes like aldehyde dehydrogenases by forming halogen bonds with active-site residues . LogP values (~2.23, as seen in related compounds) indicate moderate lipophilicity, favoring membrane permeability .
Q. What experimental strategies can address contradictory data in the metabolic stability of this compound derivatives?
- Answer : Contradictions often arise from variations in assay conditions (e.g., liver microsome sources, incubation pH). A robust approach includes:
- Standardized Assays : Use pooled human liver microsomes (HLM) with NADPH cofactors under controlled pH (7.4) and temperature (37°C).
- Metabolite Identification : LC-HRMS/MS to track aldehyde oxidation to carboxylic acid derivatives or glutathione adducts.
- Structural Modifications : Introduce α-methyl groups to block oxidation or replace the aldehyde with a prodrug (e.g., acetyloxymethyl ester) to enhance stability . Comparative studies with analogs like methyl 2-(3,5-difluorophenyl)acetate (CAS 210530-70-4) can clarify metabolic pathways .
Q. How can computational modeling predict the interaction of this compound with G protein-coupled receptors (GPCRs)?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) optimize the compound's conformation for docking into GPCR binding pockets (e.g., adrenergic or serotonin receptors). Key steps:
- Ligand Preparation : Generate 3D structures using SMILES strings (e.g.,
Fc1cc(F)cc(c1)CC=O) and assign partial charges via AM1-BCC. - Receptor Modeling : Use cryo-EM or homology models of GPCRs (e.g., β2-adrenergic receptor).
- Binding Affinity Prediction : MM-GBSA calculations to estimate ΔG binding.
Experimental validation via radioligand displacement assays (e.g., IC₅₀ measurements) is critical, as seen in studies of structurally related amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
